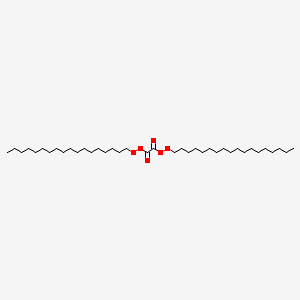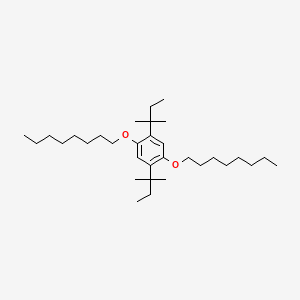
3,3'-(Anthracen-9,10-diyl)dipropansäure
Übersicht
Beschreibung
9,10-Anthracenedipropanoic acid is a useful research compound. Its molecular formula is C20H18O4 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound 9,10-Anthracenedipropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9,10-Anthracenedipropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Anthracenedipropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamische Therapie
3,3’-(Anthracen-9,10-diyl)dipropansäure: wurde in medizinischen Anwendungen wie der photodynamischen Therapie eingesetzt . Diese Therapie beinhaltet die Verwendung von lichtempfindlichen Verbindungen, die nach Aktivierung durch Licht reaktive Sauerstoffspezies erzeugen, die Krebszellen, Bakterien oder andere Krankheitserreger abtöten können.
Synthese von bioaktiven Naturprodukten
Diese Verbindung kann mit sekundären Stoffwechselwegen reagieren, um bioaktive Naturprodukte zu erzeugen. Einige dieser Produkte, wie Juglon, Rosenoxid oder Artemisinin, haben aufgrund ihrer therapeutischen Eigenschaften kommerzielle Bedeutung .
Entwicklung von Metall-organischen Gerüsten (MOFs)
Die Verbindung hat ein potentielles Einsatzgebiet in der Bildung von hochporösen, nanotubularen und ultramikroporösen Metall-organischen Gerüsten. Diese MOFs haben umweltfreundlichere Anwendungen wie die Wasserstoffspeicherung, Methan-speicherung und Gasabtrennung, die für nachhaltige Energielösungen entscheidend sind .
Organische Synthese
Als vielseitige organische Verbindung kann 9,10-Anthracendipropansäure als Baustein in der organischen Synthese verwendet werden. Ihr Anthracen-Kern kann funktionalisiert werden, um eine Vielzahl komplexer Moleküle für die Pharmakologie und Materialwissenschaft zu erzeugen .
Fluoreszierende Sonden
Aufgrund der fluoreszierenden Natur von Anthracen kann diese Verbindung bei der Konstruktion von fluoreszierenden Sonden eingesetzt werden. Diese Sonden können für Bildgebung und Diagnosezwecke in biologischen Systemen verwendet werden, so dass Forscher biologische Prozesse in Echtzeit verfolgen können .
Chemische Sensorik
9,10-Anthracendipropansäure: kann in chemischen Sensoren integriert werden. Diese Sensoren können das Vorhandensein bestimmter Ionen oder Moleküle erkennen, was sie für die Umweltüberwachung und industrielle Prozesskontrolle wertvoll macht .
Wirkmechanismus
Target of Action
The primary target of 3,3’-(Anthracene-9,10-diyl)dipropanoic acid, also known as 9,10-Anthracenedipropanoic acid, is singlet oxygen . Singlet oxygen is a high-energy form of oxygen that plays a crucial role in various biological and chemical reactions.
Mode of Action
3,3’-(Anthracene-9,10-diyl)dipropanoic acid acts as a singlet oxygen sensitizer . This means it enhances the generation of singlet oxygen, thereby increasing the efficiency of reactions involving singlet oxygen.
Pharmacokinetics
Its solubility, stability, and other physicochemical properties such as melting point (244 °c), boiling point (5960±300 °C predicted), and density (1312±006 g/cm3 predicted) can influence its bioavailability .
Eigenschaften
IUPAC Name |
3-[10-(2-carboxyethyl)anthracen-9-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17/h1-8H,9-12H2,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRHANASDXMZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991700 | |
| Record name | 3,3'-(Anthracene-9,10-diyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71367-28-7 | |
| Record name | 9,10-Anthracenedipropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071367287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-(Anthracene-9,10-diyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Anthracenedipropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane](/img/structure/B1605375.png)





![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]-](/img/structure/B1605384.png)
